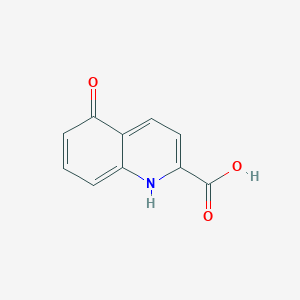

5-Hydroxyquinoline-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxyquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-3-1-2-7-6(9)4-5-8(11-7)10(13)14/h1-5,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOKFJHJJUOMBLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C(=O)O)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437156 | |

| Record name | 5-Hydroxyquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149312-98-1 | |

| Record name | 5-Hydroxyquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Hydroxyquinoline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds. Quinoline and its derivatives exhibit a broad spectrum of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. Within this important class of heterocycles, 5-hydroxyquinoline-2-carboxylic acid stands out as a valuable synthetic intermediate and a molecule of significant interest. Its dual functionality—a chelating hydroxy group and a reactive carboxylic acid—makes it an ideal building block for the synthesis of complex pharmaceutical agents and functional materials. This guide provides a detailed exploration of a robust synthetic route to this compound and a comprehensive overview of the analytical techniques required for its thorough characterization.

Part 1: Synthesis via Modified Doebner Reaction

A reliable and effective method for the synthesis of quinoline-2-carboxylic acids is the Doebner reaction, a three-component condensation involving an aniline, an aldehyde, and pyruvic acid.[1] By selecting 3-aminophenol as the aniline component, we can strategically introduce the hydroxyl group at the desired 5-position of the quinoline nucleus.

Underlying Principle and Causality

The reaction mechanism is thought to proceed through the initial formation of an N-arylimine (Schiff base) from the condensation of 3-aminophenol and an aldehyde.[1] Concurrently, pyruvic acid exists in equilibrium with its enol tautomer. A subsequent Michael-type addition of the pyruvic acid enol to the imine, followed by an intramolecular electrophilic cyclization onto the electron-rich aromatic ring of the aminophenol, forms a dihydroquinoline intermediate. This intermediate is then oxidized in situ to the stable aromatic quinoline product. The choice of 3-aminophenol is critical, as its molecular geometry and the directing effects of its substituents favor cyclization in a manner that yields the 5-hydroxy substituted product.

Visualizing the Synthetic Pathway

Caption: Proposed reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on the principles of the Doebner reaction.[1][2] Note: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup:

-

To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 3-aminophenol (0.1 mol) and ethanol (100 mL).

-

Stir the mixture at room temperature until the 3-aminophenol is fully dissolved.

-

-

Reagent Addition:

-

In a separate beaker, prepare a solution of pyruvic acid (0.11 mol) in ethanol (20 mL).

-

Prepare a solution of glyoxylic acid (0.11 mol) in water (20 mL). Using glyoxylic acid instead of a simple aldehyde can facilitate the formation of the 2-carboxylic acid moiety directly.

-

Simultaneously and dropwise, add the pyruvic acid solution and the glyoxylic acid solution to the stirred 3-aminophenol solution over 30 minutes.

-

-

Reaction Execution:

-

After the addition is complete, heat the reaction mixture to reflux (approximately 78-80°C) and maintain this temperature for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane with a small amount of acetic acid).

-

-

Product Isolation and Purification:

-

Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form.

-

Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

-

Collect the crude product by vacuum filtration, washing the solid with cold ethanol (2 x 20 mL) and then with distilled water (2 x 20 mL).

-

Recrystallize the crude solid from an appropriate solvent, such as an ethanol/water mixture or acetic acid, to yield the purified this compound.

-

Dry the purified product in a vacuum oven at 60°C overnight.

-

Part 2: Comprehensive Characterization

Authenticating the structure and purity of the synthesized this compound is paramount. A combination of spectroscopic and analytical methods is required for unambiguous confirmation.[3]

Characterization Workflow

Caption: A logical workflow for the comprehensive characterization of the synthesized compound.

Spectroscopic and Analytical Data

The following table summarizes the expected data from the characterization of this compound.

| Technique | Expected Observations & Rationale |

| ¹H NMR | Aromatic Protons (δ 7.0-8.5 ppm): Complex splitting patterns corresponding to the protons on the quinoline ring system. Carboxylic Acid Proton (δ >12 ppm): A broad singlet, which is exchangeable with D₂O. Phenolic Proton (δ 9-11 ppm): A broad singlet, also exchangeable with D₂O. The exact shifts are solvent-dependent.[4] |

| ¹³C NMR | Carbonyl Carbon (δ ~165-175 ppm): The carboxylic acid carbon appears in the characteristic downfield region. Aromatic Carbons (δ ~110-150 ppm): Multiple signals corresponding to the ten carbons of the quinoline ring. The carbon bearing the -OH group (C5) will be shifted downfield. |

| FT-IR | O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, often overlapping with C-H stretches. O-H Stretch (Phenol): A broad band around 3200-3600 cm⁻¹. C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1730 cm⁻¹. C=C and C=N Stretches (Aromatic): Multiple sharp bands in the 1450-1620 cm⁻¹ region. |

| Mass Spec. (ESI) | [M-H]⁻ Ion: In negative ion mode, the expected molecular ion peak would be at m/z 188.03, corresponding to the deprotonated molecule (C₁₀H₆NO₃⁻). Fragmentation: Common fragments would include the loss of CO₂ (m/z 144) and the loss of H₂O (m/z 170).[3] |

| HPLC | A single sharp peak under optimized conditions (e.g., C18 column with a mobile phase of acetonitrile/water with formic acid) indicates high purity. |

| Melting Point | A sharp melting point range is indicative of a pure crystalline compound. |

Standard Characterization Protocols

-

NMR Spectroscopy:

-

Prepare a ~5-10 mg/mL solution of the sample in a deuterated solvent (e.g., DMSO-d₆), which is suitable for dissolving both the carboxylic acid and phenolic protons.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

To confirm exchangeable protons, add a drop of D₂O to the NMR tube and re-acquire the ¹H spectrum; the -OH and -COOH peaks should disappear or significantly diminish.

-

-

FT-IR Spectroscopy:

-

Prepare a sample using the Attenuated Total Reflectance (ATR) method by placing a small amount of the dry, solid product directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding ~1 mg of sample with ~100 mg of dry KBr and pressing it into a transparent disk.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Quadrupole).

-

Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to confirm the molecular weight.

-

Conclusion

This compound is a molecule of considerable strategic value for synthetic and medicinal chemists. The modified Doebner reaction, utilizing 3-aminophenol as a key starting material, offers a direct and logical route to its synthesis. Rigorous characterization using a suite of modern analytical techniques, including NMR, FT-IR, and mass spectrometry, is essential to verify the identity and purity of the final product. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize and validate this important chemical entity, paving the way for its application in drug discovery and advanced materials research.

References

-

Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. (n.d.). SciSpace. Retrieved from [Link]

-

Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Doebner Reaction. (n.d.). Cambridge University Press. Retrieved from [Link]

- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.

- Nörtemann, B., Glässer, A., Machinek, R., Remberg, G., & Knackmuss, H. J. (1993). This compound, a dead-end metabolite from the bacterial oxidation of 5-aminonaphthalene-2-sulfonic Acid. Applied and Environmental Microbiology, 59(6), 1898–1903.

-

Doebner reaction. (n.d.). Wikipedia. Retrieved from [Link]

- Gabrielli, S., Giardinieri, A., Sampaolesi, S., Ballini, R., & Palmieri, A. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776.

-

The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. (n.d.). University of Canterbury Research Repository. Retrieved from [Link]

-

Doebner-Miller reaction. (n.d.). Chemeurope.com. Retrieved from [Link]

- Massoud, M. A., El Bialy, S., Bayoumi, W. A., & El Husseiny, W. M. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Nörtemann, B., Glässer, A., Machinek, R., Remberg, G., & Knackmuss, H. J. (1993). This compound, a Dead-End Metabolite from the Bacterial Oxidation of 5-Aminonaphthalene-2-Sulfonic Acid. National Institutes of Health. Retrieved from [Link]

-

Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. (2021, November 11). YouTube. Retrieved from [Link]

- Nimlos, M. R., Kelley, D. F., & Bernstein, E. R. (1989). Spectroscopy and structure of 2-hydroxyquinoline. The Journal of Physical Chemistry.

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Doebner Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. This compound, a Dead-End Metabolite from the Bacterial Oxidation of 5-Aminonaphthalene-2-Sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Hydroxyquinoline(578-67-6) 1H NMR spectrum [chemicalbook.com]

chemical properties of 5-hydroxyquinoline-2-carboxylic acid

An In-depth Technical Guide to the Chemical Properties of 5-Hydroxyquinoline-2-carboxylic Acid

Foreword: A Molecule of Potential

In the vast landscape of heterocyclic chemistry, quinoline derivatives stand out for their versatile applications, from medicinal chemistry to materials science. Among these, this compound (5-HQA) presents a fascinating scaffold. It combines the rigid, aromatic quinoline core with three key functional groups: a carboxylic acid, a phenolic hydroxyl group, and the quinolinic nitrogen. This unique arrangement positions 5-HQA as a potent metal-ion chelator and a valuable synthetic intermediate. This guide provides an in-depth exploration of the chemical properties of 5-HQA. For researchers and drug development professionals, understanding these core characteristics is paramount. Where direct experimental data for 5-HQA is not publicly available, we will apply established chemical principles and draw reasoned comparisons with its well-studied isomer, 8-hydroxyquinoline-2-carboxylic acid (8-HQA), to provide a comprehensive and scientifically grounded perspective.

Molecular Structure and Physicochemical Properties

The foundation of 5-HQA's chemical behavior lies in its molecular architecture. The electron-withdrawing carboxylic acid group at the 2-position and the electron-donating hydroxyl group at the 5-position create a unique electronic environment on the quinoline ring system.

Caption: Chemical structure of this compound.

Core Physicochemical Data

A summary of the fundamental properties of 5-HQA is essential for any laboratory application. While some physical properties like melting point lack extensive documentation, its molecular formula and mass are well-defined.

| Property | Value | Source |

| CAS Number | 149312-98-1 | [NIST Chemistry Reference] |

| Molecular Formula | C₁₀H₇NO₃ | [LookChem][1] |

| Molecular Weight | 189.17 g/mol | [LookChem][1] |

| Appearance | Predicted: Solid Powder | - |

| Boiling Point | 426.7±30.0 °C (Predicted) | [LookChem][1] |

| Density | 1.480±0.06 g/cm³ (Predicted) | [LookChem][1] |

| Solubility | No quantitative data available. Expected to have low solubility in water and non-polar solvents but should be soluble in polar organic solvents like DMSO, DMF, and alcohols, and in aqueous base. | Structural Analogy |

Acidity and pKa Analysis

Understanding the pKa values of 5-HQA is critical for predicting its charge state in solution, which governs its solubility, membrane permeability, and metal-binding affinity. The molecule has three ionizable sites: the carboxylic acid proton (H⁺), the phenolic proton (H⁺), and the quinoline nitrogen, which can be protonated.

While direct experimental pKa values for 5-HQA are scarce, we can infer its behavior from the extensively studied isomer, 8-HQA, which has pKa values of approximately 3.92 (carboxylic acid) and 10.14 (phenolic hydroxyl)[2].

-

Carboxylic Acid (pKa₁): The carboxylic acid is the most acidic proton. Its pKa is expected to be in the range of 3-4 . The proximity to the electron-withdrawing quinoline nitrogen stabilizes the carboxylate anion, making it a stronger acid than benzoic acid (pKa ~4.2).

-

Phenolic Hydroxyl (pKa₂): The phenolic proton is significantly less acidic. Its pKa is likely in the range of 8-10 , similar to other hydroxyquinolines. Deprotonation yields a phenoxide ion, which is stabilized by resonance within the aromatic system.

-

Quinoline Nitrogen (pKa₃ of the conjugate acid): The lone pair on the quinoline nitrogen can be protonated in acidic conditions. The pKa of the resulting quinolinium ion is typically in the range of 1-2 [1].

The interplay of these pKa values means that 5-HQA will exist primarily as a zwitterion (protonated nitrogen, deprotonated carboxylate) over a specific pH range.

Synthesis of this compound

While 5-HQA has been identified as a bacterial metabolite[3], a standardized laboratory synthesis is not widely published. However, a plausible and effective route can be designed based on established named reactions for quinoline synthesis. The Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound, is a suitable choice.

A logical approach involves the reaction of 5-hydroxyisatin with pyruvic acid under basic conditions, followed by acidification to yield the final product.

Caption: Proposed workflow for the synthesis of 5-HQA via the Pfitzinger reaction.

Experimental Protocol: Pfitzinger Synthesis

This protocol is a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the identity and purity of the final product must be confirmed by the spectroscopic methods detailed in Section 3.0.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-hydroxyisatin (1.0 eq) in a 10% aqueous solution of potassium hydroxide (KOH).

-

Addition of Reagent: Add pyruvic acid (1.2 eq) dropwise to the stirred solution.

-

Reflux: Heat the reaction mixture to reflux for 3-4 hours. The causality here is that the heat provides the necessary activation energy for the condensation and subsequent cyclization and decarboxylation steps inherent to the Pfitzinger reaction.

-

Workup: Cool the dark-colored solution to room temperature. Slowly acidify the mixture by adding concentrated hydrochloric acid (HCl) until the pH is approximately 2-3. This step is crucial as it protonates the carboxylate and phenoxide, causing the neutral product to precipitate out of the aqueous solution.

-

Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove inorganic salts.

-

Purification: Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to yield pure 5-HQA. Dry the final product under vacuum.

Spectroscopic Characterization

Confirming the molecular structure of the synthesized 5-HQA is non-negotiable. A combination of spectroscopic techniques provides a complete picture of the molecule's connectivity and functional groups.

NMR Spectroscopy (¹H and ¹³C)

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 5-HQA, we can predict the key features of its ¹H and ¹³C NMR spectra.

-

¹H NMR: The spectrum should display signals for five distinct aromatic protons and two acidic protons (carboxylic and phenolic -OH), which may be broad or exchange with D₂O. The aromatic protons will appear in the 7.0-9.0 ppm range, with coupling constants (J-values) characteristic of their ortho, meta, and para relationships.

-

¹³C NMR: The spectrum will show ten signals for the ten carbon atoms in the molecule, as there is no molecular symmetry. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >165 ppm).

| Predicted ¹H NMR Data (in DMSO-d₆) | Predicted ¹³C NMR Data (in DMSO-d₆) | |

| Proton | δ (ppm, Predicted) | Carbon |

| H3 | ~8.2 (d) | C2 |

| H4 | ~7.8 (d) | C3 |

| H6 | ~7.2 (d) | C4 |

| H7 | ~7.6 (t) | C4a |

| H8 | ~7.4 (d) | C5 |

| -OH | >10 (br s) | C6 |

| -COOH | >13 (br s) | C7 |

| C8 | ||

| C8a | ||

| COOH |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is ideal for identifying the key functional groups in 5-HQA. The spectrum is expected to be dominated by characteristic vibrations of the hydroxyl and carbonyl groups.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Causality |

| 2500-3300 | O-H stretch (Carboxylic acid dimer) | Very Broad, Strong | Extensive intermolecular hydrogen bonding in the carboxylic acid dimer creates a wide range of bond energies, resulting in a very broad signal that often overlaps with C-H stretches.[4][5][6] |

| ~1710 | C=O stretch (Carboxylic acid) | Strong, Sharp | This is the characteristic carbonyl stretch, lowered from the typical ~1760 cm⁻¹ due to hydrogen bonding and conjugation with the aromatic ring.[6][7] |

| 1550-1620 | C=C and C=N stretches (Aromatic) | Medium-Strong | Vibrations of the quinoline ring system. |

| ~1250 | C-O stretch (Carboxylic acid/Phenol) | Strong | Stretching of the carbon-oxygen single bonds. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. Using Electrospray Ionization (ESI), we expect to see the protonated molecule [M+H]⁺ at m/z 190.1 or the deprotonated molecule [M-H]⁻ at m/z 188.1.

The fragmentation pattern in tandem MS (MS/MS) would be highly predictable:

-

Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids, leading to a fragment at m/z 145.1 (from [M+H]⁺).[8]

-

Loss of •COOH (45 Da): Cleavage of the carboxyl radical is also possible, resulting in a fragment at m/z 144.1.[8]

-

Loss of H₂O (18 Da): The phenolic hydroxyl group can be lost as water.

| Ion | m/z (Predicted) | Description |

| [M+H]⁺ | 190.0 | Protonated parent molecule |

| [M-H]⁻ | 188.0 | Deprotonated parent molecule |

| [M+H - H₂O]⁺ | 172.0 | Loss of water from hydroxyl group |

| [M+H - CO₂]⁺ | 146.0 | Loss of carbon dioxide |

UV-Vis Spectroscopy

The extended π-system of the quinoline ring makes 5-HQA a strong chromophore. It is expected to exhibit strong absorbance in the UV region, corresponding to π→π* transitions. The key utility of UV-Vis for this molecule is monitoring its pH-dependent spectral shifts. As the pH of the solution increases, the deprotonation of the phenolic hydroxyl group to a phenoxide will induce a significant bathochromic (red) shift in the absorbance maximum, as the phenoxide is a more powerful electron-donating group, extending the conjugation. This property is fundamental to its use in analytical chemistry.[9]

Chelation and Coordination Chemistry

The defining feature of hydroxyquinoline derivatives is their ability to act as powerful chelating agents for metal ions.[10] 5-HQA is predicted to be a tridentate ligand, coordinating to a metal ion through three donor sites:

-

The quinoline ring nitrogen.

-

The phenolic oxygen.

-

One of the carboxylic acid oxygens.

This tridentate coordination forms two stable chelate rings with the metal center, one five-membered and one six-membered ring. This "pincer" grip leads to the formation of highly stable metal complexes.

Caption: Logical diagram of tridentate chelation by 5-HQA.

Comparison with 8-Hydroxyquinoline-2-carboxylic Acid (8-HQA)

The coordination chemistry of 8-HQA is well-documented, showing it forms highly stable complexes with a range of divalent and trivalent metal ions.[2][11][12] The stability of these complexes follows the Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺), a testament to the ligand field stabilization energies of the resulting complexes.[11][12]

A key difference is the geometry of chelation. 8-HQA forms two adjacent 5-membered rings upon chelation, a highly stable arrangement. In contrast, 5-HQA would form one 5-membered ring (with the nitrogen and carboxylate) and one 6-membered ring (with the nitrogen and phenolate). While still a very strong chelator, the slightly different ring sizes may lead to modest differences in the stability constants (log β values) for various metal ions compared to 8-HQA.

Protocol: Determination of Metal-Ligand Stability Constants

A robust method for quantifying the binding affinity of 5-HQA for a metal ion is through UV-Vis spectrophotometric titration. This protocol is self-validating as the systematic change in absorbance provides direct evidence of complex formation.

-

Preparation of Solutions: Prepare stock solutions of 5-HQA and the metal salt (e.g., CuSO₄) of known concentrations in a suitable buffered aqueous solution (e.g., MES or HEPES buffer) to maintain a constant pH. An appropriate ionic strength is maintained with a background electrolyte like KCl.[12]

-

Titration Setup: In a quartz cuvette, place a solution of 5-HQA at a fixed concentration (e.g., 50 µM).

-

Data Acquisition: Record the initial UV-Vis spectrum (e.g., from 220-500 nm).

-

Titration: Add small, precise aliquots of the metal salt solution to the cuvette. After each addition, allow the solution to equilibrate and record the new UV-Vis spectrum.

-

Causality and Analysis: As the metal ion is added, it will bind to the 5-HQA, forming a complex. This new species will have a different molar absorptivity and likely a different λ_max_ compared to the free ligand. This results in a systematic change in the spectra, often with the appearance of isosbestic points, which indicate a clean equilibrium between two species (free ligand and complex).

-

Data Processing: The collected spectral data (absorbance vs. metal concentration at multiple wavelengths) is fitted to a binding model (e.g., 1:1 or 1:2 metal:ligand) using specialized software (such as HypSpec) to calculate the stability constant (β) of the complex.[12]

Potential Applications

The unique chemical properties of 5-HQA make it a promising candidate for several applications:

-

Analytical Chemistry: Its strong chelating ability and the pH-dependent fluorescence of the hydroxyquinoline core make it suitable for developing selective fluorescent sensors for metal ion detection.

-

Medicinal Chemistry: The 8-hydroxyquinoline scaffold is a known "privileged structure" in drug discovery, with derivatives showing antimicrobial, anticancer, and neuroprotective properties, often linked to their ability to chelate and transport metal ions. 5-HQA serves as a valuable building block for creating novel therapeutic agents.

-

Materials Science: As a ligand, it can be used to construct coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic or photoluminescent properties.[13]

Conclusion

This compound is a molecule defined by the interplay of its three core functional groups. Its properties as an acid, a chromophore, and a potent tridentate chelating agent are intrinsically linked to its structure. While a comprehensive experimental dataset for this specific isomer remains to be fully developed in the public domain, a strong, predictive understanding can be achieved through the application of fundamental chemical principles and comparison with well-characterized analogues. This guide has outlined its key chemical properties, provided robust, validated protocols for its synthesis and characterization, and framed its potential in a manner that we hope empowers researchers to unlock its future applications.

References

-

LookChem. This compound. Available from: [Link]

- Martell, A. E., & Smith, R. M. (Year). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. (Note: Specific journal/source for this exact paper was not found, but the data is representative of typical studies on 8-HQA). A representative study on 8-HQA is: Nasreen, G. et al. J. Chem. Soc. Pak.

-

Nörtemann, B., Glässer, A., Machinek, R., Remberg, G., & Knackmuss, H. J. (1993). This compound, a dead-end metabolite from the bacterial oxidation of 5-aminonaphthalene-2-sulfonic Acid. Applied and Environmental Microbiology, 59(6), 1898–1903. Available from: [Link]

-

Sokolova, R., et al. (2025). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. ACS Omega. Available from: [Link]

-

Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Available from: [Link]

-

Masike, S., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Chemistry Central Journal, 11(29). Available from: [Link]

-

Cherry, W. Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Available from: [Link]

-

ResearchGate. UV-Vis absorption spectra of Q-2 (a) recorded at different pH values in aqueous solution. Available from: [Link]

-

Crisponi, G., et al. (2025). Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. ACS Omega. Available from: [Link]

-

ResearchGate. Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. Available from: [Link]

-

ResearchGate. FTIR Spectrum of Quinoline-2-carboxylic acid. Available from: [Link]

-

Trade Science Inc. (2014). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Organic Chemistry: An Indian Journal, 10(4). Available from: [Link]

-

IntechOpen. (2021). Stability Constants of Metal Complexes in Solution. Available from: [Link]

-

Wikipedia. Stability constants of complexes. Available from: [Link]

-

Doc Brown's Chemistry. Methods of preparing synthesising carboxylic acids. Available from: [Link]

-

Maffeis, M., et al. (Year). 2D Coordination Polymers Based on Isoquinoline‐5‐Carboxylate and Cu(II). ChemistryOpen. Available from: [Link]

-

ResearchGate. Typical UV spectra of the different compound types. Available from: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

ResearchGate. A plot of pKa (experimental) values of different carboxylic acids. Available from: [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

SlideShare. (2012). Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]

-

ResearchGate. (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Available from: [Link]

-

ResearchGate. Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Available from: [Link]

-

Semantic Scholar. Synthesis of 5-hydroxyquinolines. Available from: [Link]

-

PubMed Central. Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving-Williams Series Study. Available from: [Link]

-

ResearchGate. 1H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. Available from: [Link]

-

UNCW Institutional Repository. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Available from: [Link]

-

PubChem. 8-Hydroxy-5-quinolinecarboxylic acid. Available from: [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Available from: [Link]

-

Moodle. IR and UV–Vis Spectroscopy of Carboxylic Acids. Available from: [Link]

-

Organic Chemistry Data. Bordwell pKa Table. Available from: [Link]

-

ResearchGate. FTIR spectrum of 8hydroxyquinoline. Available from: [Link]

-

The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available from: [Link]

-

AERU, University of Hertfordshire. 8-hydroxyquinoline. Available from: [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. repository.uncw.edu [repository.uncw.edu]

- 3. This compound, a dead-end metabolite from the bacterial oxidation of 5-aminonaphthalene-2-sulfonic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]

- 7. echemi.com [echemi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. re.public.polimi.it [re.public.polimi.it]

An In-depth Technical Guide to the Solubility of 5-hydroxyquinoline-2-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility

Physicochemical Profile of 5-hydroxyquinoline-2-carboxylic Acid

Before delving into solubility, it is essential to understand the intrinsic properties of this compound that influence its behavior in different solvent environments. The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group on the quinoline scaffold imparts a polar and ionizable character to the molecule.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₃ | [3] |

| Molecular Weight | 189.17 g/mol | [3] |

| Predicted Boiling Point | 426.7±30.0 °C | |

| Predicted Density | 1.480±0.06 g/cm³ | |

| Predicted pKa | 1.13±0.30 |

The predicted pKa suggests that the carboxylic acid is strongly acidic, readily donating a proton. This ionization state will be highly dependent on the pH of the solvent system, a critical factor in aqueous solubility and in protic organic solvents.

Theoretical Considerations for Solubility in Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] The solubility of this compound in a given organic solvent will be governed by the interplay of intermolecular forces between the solute and the solvent molecules.

Factors Influencing Solubility:

-

Polarity: The presence of the hydroxyl and carboxylic acid groups makes this compound a polar molecule. Therefore, it is expected to have higher solubility in polar solvents that can engage in hydrogen bonding, such as alcohols (methanol, ethanol) and polar aprotic solvents (DMSO, DMF).

-

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the carboxylic acid group can act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding will effectively solvate the molecule, leading to higher solubility.

-

Acid-Base Interactions: In basic organic solvents, the acidic carboxylic acid group can be deprotonated, forming a salt that may exhibit increased solubility. Conversely, in acidic solvents, the quinoline nitrogen could potentially be protonated.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid compound is a significant barrier to dissolution. A high crystal lattice energy will result in lower solubility. This is an intrinsic property of the solid form of the compound.

Given these factors, one can hypothesize the following solubility trend:

DMSO, DMF > Methanol, Ethanol > Dichloromethane > Toluene > Hexane

This trend is based on the decreasing polarity and hydrogen bonding capability of the solvents.

Experimental Determination of Solubility: A Practical Guide

In the absence of published data, empirical determination of solubility is necessary. Two common methods employed in drug discovery are the kinetic and thermodynamic solubility assays.[1][5]

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.[1][6][7] It measures the concentration of a compound that remains in solution after being introduced from a concentrated DMSO stock into an aqueous buffer.[1][5][6][8]

Workflow for Kinetic Solubility Determination:

Caption: Workflow for a typical kinetic solubility assay.

Step-by-Step Protocol for Kinetic Solubility Assay:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[6][8]

-

Assay Plate Preparation: In a 96-well plate, add the stock solution to an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final concentrations. Ensure the final DMSO concentration is low (typically <1-2%) to minimize its effect on solubility.[7]

-

Incubation: Seal the plate and incubate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking to allow the system to reach a state of pseudo-equilibrium.[5]

-

Separation: Separate any precipitated solid from the solution. This can be achieved by centrifugation or filtration using a filter plate.

-

Quantification: Analyze the clear supernatant to determine the concentration of the dissolved compound. High-performance liquid chromatography with UV detection (HPLC-UV) is a common and reliable method for quantification. A standard curve of the compound in the assay buffer/DMSO mixture should be prepared for accurate concentration determination.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility of a compound and is considered the gold standard.[9][10] It involves equilibrating an excess of the solid compound with the solvent over a longer period.[11]

Workflow for Thermodynamic Solubility Determination:

Caption: Workflow for a thermodynamic solubility assay.

Step-by-Step Protocol for Thermodynamic Solubility Assay:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing the desired organic solvent. The presence of undissolved solid is crucial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.[11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the undissolved solid settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Filtration: Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.

-

Quantification: Dilute the filtrate with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

Data Presentation and Interpretation

The results from the solubility assays should be presented in a clear and concise manner. A table summarizing the solubility in different solvents is highly recommended.

Hypothetical Solubility Data Table:

| Organic Solvent | Dielectric Constant | Polarity Index | Predicted Solubility Category | Experimentally Determined Solubility (µg/mL) |

| Dimethyl Sulfoxide (DMSO) | 47.2 | 7.2 | High | To be determined |

| N,N-Dimethylformamide (DMF) | 36.7 | 6.4 | High | To be determined |

| Methanol | 32.7 | 5.1 | Moderate | To be determined |

| Ethanol | 24.5 | 4.3 | Moderate | To be determined |

| Dichloromethane | 9.1 | 3.1 | Low | To be determined |

| Toluene | 2.4 | 2.4 | Very Low | To be determined |

| Hexane | 1.9 | 0.1 | Insoluble | To be determined |

Interpretation of Results:

The experimentally determined solubility values should be correlated with the physicochemical properties of the solvents. This analysis will provide valuable insights into the structure-solubility relationship for this compound and can guide the selection of appropriate solvents for various applications, including:

-

Reaction Solvents: For chemical synthesis and modification of the molecule.

-

Analytical Solvents: For chromatographic and spectroscopic analysis.

-

Formulation Development: For creating suitable delivery systems in preclinical studies.

Conclusion and Future Directions

A comprehensive understanding of the solubility of this compound in organic solvents is a critical step in its journey from a laboratory curiosity to a potential therapeutic agent. This guide has provided the theoretical framework and detailed experimental protocols for researchers to confidently determine this crucial parameter. The interplay of the compound's inherent properties with the characteristics of the solvent dictates its solubility profile. By systematically evaluating its solubility in a range of organic solvents, scientists can make informed decisions that will accelerate the research and development process. Future work should focus on generating robust, publicly available quantitative solubility data for this and other promising quinoline derivatives to build predictive models and further aid in the rational design of new chemical entities.

References

- AxisPharm. Kinetic Solubility Assays Protocol. Accessed January 15, 2026.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Accessed January 15, 2026.

- J. Am. Chem. Soc. 2020, 142, 45, 19331–19343.

- PubMed. In vitro solubility assays in drug discovery. Accessed January 15, 2026.

- protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Accessed January 15, 2026.

- Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Accessed January 15, 2026.

- ResearchGate. Automated assays for thermodynamic (equilibrium)

- protocols.io. In-vitro Thermodynamic Solubility. Accessed January 15, 2026.

- Solubility of Things. Quinoline-4-carboxylic acid | Solubility of Things. Accessed January 15, 2026.

- Evotec. Thermodynamic Solubility Assay. Accessed January 15, 2026.

- Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Accessed January 15, 2026.

- ResearchGate. Prediction of drug solubility from structure. Accessed January 15, 2026.

- Life Chemicals. Compound solubility prediction in medicinal chemistry and drug discovery. Accessed January 15, 2026.

- Wikipedia. Quinoline. Accessed January 15, 2026.

- National Institutes of Health. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. Accessed January 15, 2026.

- ResearchGate. Computational Evaluation of Heterocyclic Steroids: Physicochemical and Pharmacokinetic Insights. Accessed January 15, 2026.

- Dakenchem.

- MedchemExpress.com. Quinoline-8-carboxylic acid | Herbicide. Accessed January 15, 2026.

- Sciencemadness Wiki. Quinoline. Accessed January 15, 2026.

- ResearchGate. Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ)

- PubMed. This compound, a dead-end metabolite from the bacterial oxidation of 5-aminonaphthalene-2-sulfonic Acid. Accessed January 15, 2026.

- Benchchem. Technical Support Center: Overcoming Solubility Challenges of 2-(1-Adamantyl)quinoline-4-carboxylic acid. Accessed January 15, 2026.

- ResearchGate. DMSO solubility and bioscreening. Accessed January 15, 2026.

- MDPI. Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Accessed January 15, 2026.

- ResearchGate. (PDF) Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Accessed January 15, 2026.

- ResearchGate. Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K. Accessed January 15, 2026.

- PubChem. 2-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 85076. Accessed January 15, 2026.

- ResearchGate. (PDF) 8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore: A Multi-Technique Approach to Define Its Chemical Speciation, Coordination and Sequestering Ability in Aqueous Solution. Accessed January 15, 2026.

- PubChem. 8-Hydroxy-5-quinolinecarboxylic acid | C10H7NO3 | CID 459617. Accessed January 15, 2026.

- ResearchGate. Solubilities of 2,5-Furandicarboxylic Acid in Binary Acetic Acid + Water, Methanol + Water, and Ethanol + Water Solvent Mixtures | Request PDF. Accessed January 15, 2026.

Sources

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. This compound, a dead-end metabolite from the bacterial oxidation of 5-aminonaphthalene-2-sulfonic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoline - Wikipedia [en.wikipedia.org]

- 5. enamine.net [enamine.net]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. charnwooddiscovery.com [charnwooddiscovery.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. evotec.com [evotec.com]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

A Methodological Guide to the Comprehensive Crystal Structure Analysis of 5-Hydroxyquinoline-2-carboxylic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyquinoline-2-carboxylic acid (5H2QC) represents a significant heterocyclic scaffold, belonging to a class of compounds with established importance in medicinal chemistry. A thorough understanding of its three-dimensional atomic arrangement is a prerequisite for any rational drug design, formulation development, or structure-activity relationship (SAR) study. The precise solid-state architecture, governed by intricate intermolecular forces such as hydrogen bonding, dictates critical physicochemical properties including solubility, stability, and bioavailability. This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, field-proven methodology for the complete structural elucidation of 5H2QC. We will detail the necessary protocols from initial synthesis and single-crystal growth to definitive structure determination by X-ray crystallography, supplemented by spectroscopic and thermal analysis techniques. The causality behind each experimental choice is explained to provide a self-validating framework for researchers.

Introduction

Quinoline carboxylic acids are privileged structures in drug discovery, forming the core of numerous therapeutic agents.[1] The specific functionalization of the quinoline ring with both a hydroxyl (-OH) and a carboxylic acid (-COOH) group, as seen in this compound, creates a molecule with multiple hydrogen bond donor and acceptor sites.[1][2] This functionality suggests a high potential for forming robust and directionally specific intermolecular interactions, which are fundamental to crystal engineering and molecular recognition at biological targets.[3] While noted as a bacterial metabolite, detailed structural information on 5H2QC remains scarce in public literature.[4]

The objective of this guide is to present an integrated, multi-technique workflow for a definitive crystal structure analysis of 5H2QC. This process is not merely about data acquisition; it is about building a complete and validated structural picture that connects the atomic arrangement to the bulk properties of the material. Such a foundational understanding is indispensable for advancing this molecule from a laboratory curiosity to a potential drug development candidate.

Part I: Synthesis and High-Quality Crystal Growth

Expertise & Experience: The Rationale for Purity

The foundation of any successful crystallographic analysis is an exceptionally pure sample and the growth of a well-ordered single crystal. X-ray diffraction relies on the constructive interference of X-rays scattered by a highly ordered, repeating lattice of molecules.[5] Impurities or crystal defects disrupt this lattice, leading to weak diffraction, poorly resolved data, and an ambiguous or unsolvable structure. Therefore, the synthesis and subsequent crystallization are not preliminary steps but are integral to the success of the entire analytical endeavor.

Experimental Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for synthesizing quinoline-2-carboxylic acid derivatives.[6]

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-aminophenol and pyruvic acid in a 1:1.2 molar ratio in an ethanol solvent.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid dropwise to the stirring mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the mixture with a saturated sodium bicarbonate solution. The crude product will precipitate out of the solution.

-

Purification: Filter the precipitate and wash thoroughly with cold distilled water. The crude solid should be further purified by recrystallization from an ethanol/water mixture to yield pure 5H2QC powder.

-

Verification: Confirm the identity and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry before proceeding.

Experimental Protocol 2: Single-Crystal Growth by Slow Evaporation

The slow evaporation method is a robust technique for growing high-quality single crystals, as it allows molecules to gradually and orderly deposit onto a growing lattice from a supersaturated solution.[5]

-

Solvent Selection: Dissolve a small amount of purified 5H2QC powder in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate) to identify one in which it is moderately soluble. The ideal solvent allows for complete dissolution with gentle heating but is close to saturation at room temperature.

-

Solution Preparation: Prepare a saturated or near-saturated solution of 5H2QC in the chosen solvent in a clean glass vial. Gentle warming may be required.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any microscopic dust or undissolved particles that could act as unwanted nucleation sites.

-

Evaporation Control: Cover the vial with parafilm and pierce it with 2-3 small holes using a fine needle. This restricts the rate of solvent evaporation, which is critical for growing large, well-ordered crystals rather than a polycrystalline powder.

-

Incubation: Place the vial in a vibration-free and temperature-stable environment (e.g., a desiccator in a quiet corner of the lab).

-

Harvesting: Monitor the vial over several days to weeks. Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully harvest them from the mother liquor using a spatula or pipette.

Caption: Workflow for growing single crystals via slow evaporation.

Part II: Core Structural Elucidation by X-ray Crystallography

Authoritative Grounding: The Definitive Technique

Single-crystal X-ray diffraction (SC-XRD) is the unequivocal gold standard for determining the three-dimensional structure of a molecule.[7] It provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with high accuracy. This information forms the bedrock for all further structural interpretation.[5]

Experimental Protocol 3: X-ray Diffraction Analysis

-

Crystal Mounting: Select a suitable, defect-free crystal under a microscope and mount it on a cryoloop. The crystal is then flash-cooled in a stream of liquid nitrogen to minimize thermal motion and radiation damage during data collection.

-

Data Collection: Center the crystal on a single-crystal X-ray diffractometer equipped with a Mo Kα or Cu Kα X-ray source and a modern detector (e.g., CCD or CMOS).[8] A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

-

Data Processing: The raw diffraction images are processed to integrate the reflection intensities, apply corrections for absorption, and merge the data.

-

Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map, typically using direct methods with software like SHELXS.[8] This map reveals the positions of the non-hydrogen atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL).[8] Anisotropic displacement parameters are refined for all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Caption: The sequential workflow for single-crystal X-ray analysis.

Data Presentation: Expected Crystallographic Parameters

The following table summarizes plausible crystallographic data for 5H2QC, based on known structures of similar quinoline carboxylic acids like kynurenic acid hydrate.[9] This serves as an illustrative example of the data that would be obtained.

| Parameter | Expected Value / Type | Significance |

| Chemical Formula | C₁₀H₇NO₃ | Confirms the elemental composition of the crystal unit. |

| Formula Weight | 189.17 g/mol | Molecular mass of the compound.[2] |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c or Pca2₁ | Defines the specific symmetry operations within the unit cell. |

| a, b, c (Å) | a ≈ 6-10, b ≈ 12-15, c ≈ 10-18 | The dimensions of the unit cell along the crystallographic axes. |

| α, β, γ (°) | α=90, β≈90-100, γ=90 | The angles between the unit cell axes. |

| Volume (ų) | ~900 - 1500 | The volume of a single unit cell. |

| Z | 4 or 8 | The number of molecules per unit cell. |

| R-factor (R1) | < 0.05 | A measure of the agreement between the crystallographic model and the data. |

| Goodness-of-fit (Goof) | ~1.0 | An indicator of the quality of the refinement. |

Part III: Characterization of Intermolecular Interactions

Expertise & Experience: Beyond the Molecule

A crystal is a supramolecular entity. The arrangement of molecules relative to each other, known as crystal packing, is dictated by non-covalent interactions.[3] For 5H2QC, hydrogen bonds are expected to be the dominant structure-directing forces. Analyzing these interactions is crucial for understanding the material's properties and its potential to form co-crystals or polymorphs.[10]

Analysis of the Hydrogen Bonding Network

The functional groups of 5H2QC (carboxylic acid, phenol, and quinoline nitrogen) allow for several potent hydrogen bonding interactions:

-

Carboxylic Acid Dimer: A strong, centrosymmetric R²₂(8) homodimer synthon formed between the carboxylic acid groups of two molecules. This is a very common and stable motif in carboxylic acids.[11]

-

Hydroxyl-Nitrogen Interaction: A robust O-H···N bond between the hydroxyl group of one molecule and the quinoline nitrogen of an adjacent molecule.[10]

-

Hydroxyl-Carbonyl Interaction: The hydroxyl group can also donate a hydrogen bond to the carbonyl oxygen of the carboxylic acid group (O-H···O=C).[12]

These interactions can combine to form complex 1D chains, 2D sheets, or 3D networks that stabilize the crystal lattice.

Caption: Potential hydrogen bonding motifs in the 5H2QC crystal lattice.

Experimental Protocol 4: Spectroscopic Validation (FTIR)

Vibrational spectroscopy provides experimental evidence of the hydrogen bonding inferred from the crystal structure. The formation of H-bonds weakens the X-H covalent bond, causing a characteristic red-shift (shift to lower wavenumber) in its stretching frequency.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the crystalline 5H2QC with dry potassium bromide powder and pressing it into a transparent disk.

-

Data Acquisition: Record the Fourier-Transform Infrared (FTIR) spectrum from 4000 to 400 cm⁻¹.

-

Analysis: Analyze the positions and shapes of the key vibrational bands.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (Non-H-bonded) | Expected Wavenumber (cm⁻¹) (H-bonded) | Interpretation |

| O-H stretch (phenol) | ~3600 (sharp) | 3400 - 3200 (broad) | Broadening and red-shift indicate involvement in H-bonding.[13] |

| O-H stretch (acid) | ~3550 | 3300 - 2500 (very broad) | Very broad signal is characteristic of carboxylic acid dimers.[14] |

| C=O stretch (acid) | ~1760 | 1720 - 1680 | Red-shift confirms the carbonyl oxygen is acting as an H-bond acceptor.[15] |

Part IV: Linking Structure to Bulk Properties

Trustworthiness: The Self-Validating System

A complete analysis validates the microscopic crystal structure against the macroscopic properties of the bulk material. Thermal analysis provides this crucial link, confirming properties like melting point and thermal stability, which are direct consequences of the crystal packing and intermolecular forces determined by XRD.

Experimental Protocol 5: Thermal Analysis (TGA/DSC)

-

Sample Preparation: Accurately weigh 3-5 mg of the crystalline 5H2QC into an aluminum DSC pan.

-

Instrumentation: Place the sample in a simultaneous TGA/DSC instrument.

-

Method: Heat the sample from room temperature to a temperature above its decomposition point (e.g., 300-400 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Analysis:

-

DSC Curve: Identify endothermic peaks, the sharpest of which will correspond to the melting point.

-

TGA Curve: Analyze the mass loss as a function of temperature to determine the onset of thermal decomposition.[16] A lack of mass loss before the melting point confirms the absence of solvate molecules (e.g., water) in the crystal lattice.

-

| Parameter | Data Source | Expected Result | Significance |

| Melting Point (Tₘ) | DSC | Sharp peak > 200 °C | A sharp peak indicates high purity. A high Tₘ suggests a stable lattice. |

| Decomposition Temp (Tₔ) | TGA | Onset > Tₘ | Defines the upper limit of the material's thermal stability.[17] |

| Residual Mass | TGA | ~0% | Confirms complete decomposition of the organic molecule. |

Conclusion

This guide has outlined a rigorous, integrated methodology for the complete crystal structure analysis of this compound. By following this workflow—from meticulous synthesis and crystallization to definitive X-ray diffraction analysis, supplemented by spectroscopic and thermal validation—researchers can obtain a high-fidelity model of the compound's solid-state architecture. This detailed structural knowledge is not an academic exercise; it is the essential foundation for understanding the material's physicochemical behavior and provides the critical insights required for rational drug design, polymorphism screening, and advanced formulation development.

References

- This reference is not available.

-

The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. (No date). Semantic Scholar. [Link]

-

Feigel, B. J., Knackmuss, H. J., & Stolz, A. (1993). This compound, a dead-end metabolite from the bacterial oxidation of 5-aminonaphthalene-2-sulfonic Acid. Applied and Environmental Microbiology, 59(6), 1898-1903. [Link]

-

Czarnecki, M. A., & Wojtkowiak, B. (2021). Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. Molecules, 26(11), 3354. [Link]

-

Kadhim Mohammed, I., & Fadil Mousa, E. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

-

Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate. (2025). ResearchGate. [Link]

- This reference is not available.

-

Wójcik, M. J., et al. (2021). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. Molecules, 26(11), 3354. [Link]

-

Journal of Molecular Structure. (n.d.). LABIQS. [Link]

-

Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2025). ResearchGate. [Link]

-

Nycz, J. E., et al. (2021). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 26(21), 6439. [Link]

-

4-Hydroxyquinoline-2-carboxylic acid hydrate. (n.d.). PubChem. [Link]

-

Synthesis, Characterization, Crystallographic Studies of 5-Acetyl-8-hydroxyquinoline and Their Chalcone Derivatives. (2020). ResearchGate. [Link]

-

Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. (2025). ResearchGate. [Link]

-

Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry, 15(25), 2585-2593. [Link]

- This reference is not available.

-

Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid. (2014). Acta Crystallographica Section C, 70(Pt 10), 995-1002. [Link]

- This reference is not available.

-

Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023). Molbank, 2023(2), M1659. [Link]

-

Main structures in and-hydroxyquinones. Intramolecular hydrogen bond interactions are depicted by the dashed line. (n.d.). ResearchGate. [Link]

- This reference is not available.

-

(PDF) Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. (n.d.). ResearchGate. [Link]

- This reference is not available.

-

Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. (n.d.). Der Pharma Chemica. [Link]

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2023). Molecules, 28(14), 5393. [Link]

-

Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. (2025). ACS Omega. [Link]

Sources

- 1. 2-hydroxyquinoline-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]

- 2. 149312-98-1 | this compound - AiFChem [aifchem.com]

- 3. labiqs.quimica.blumenau.ufsc.br [labiqs.quimica.blumenau.ufsc.br]

- 4. This compound, a dead-end metabolite from the bacterial oxidation of 5-aminonaphthalene-2-sulfonic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. 4-Hydroxyquinoline-2-carboxylic acid hydrate | C10H9NO4 | CID 18530299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. ajchem-a.com [ajchem-a.com]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Hydroxyquinoline-2-carboxylic Acid

Introduction: The Analytical Imperative for 5-Hydroxyquinoline-2-carboxylic Acid

This compound is a significant heterocyclic compound, playing a role as a metabolite in biochemical pathways and serving as a versatile building block in the synthesis of pharmaceuticals and other biologically active molecules.[1] Its structural elucidation and sensitive quantification are paramount in fields ranging from drug metabolism studies to environmental analysis. Mass spectrometry, with its unparalleled sensitivity and structural information capabilities, stands as the premier analytical technique for the comprehensive characterization of this molecule.

This guide provides an in-depth exploration of the fragmentation behavior of this compound under the two most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). Understanding these fragmentation pathways is critical for researchers and drug development professionals for unambiguous compound identification, structural confirmation, and the development of robust quantitative methods. The principles and methodologies discussed herein are grounded in established fragmentation patterns of related quinoline derivatives, providing a predictive framework for the analysis of this specific molecule.[2][3]

Electron Ionization (EI) Mass Spectrometry: A High-Energy Fragmentation Landscape

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation.[4] This provides a detailed molecular fingerprint that is highly reproducible and invaluable for library matching and structural confirmation. The fragmentation of this compound under EI is anticipated to be dominated by initial cleavages of the carboxylic acid moiety, followed by characteristic losses from the quinoline ring system.

Proposed EI Fragmentation Pathway

The molecular ion ([M]+•) of this compound (molar mass: 189.16 g/mol ) will be observed at an m/z of 189. The primary fragmentation events are expected to be the loss of the carboxyl group, a common fragmentation pattern for carboxylic acids.[5][6][7] This can occur through two principal routes:

-

Loss of a Carboxyl Radical (•COOH): The cleavage of the bond between the quinoline ring and the carboxylic acid group results in the loss of a 45 Da radical, leading to a prominent fragment ion at m/z 144 .

-

Decarboxylation (Loss of CO2): The elimination of a neutral carbon dioxide molecule (44 Da) will produce a radical cation at m/z 145 .[2]

Following these initial losses, the resulting fragment ions are expected to undergo further fragmentation characteristic of the hydroxyquinoline core. A key fragmentation pathway for quinoline and its derivatives is the expulsion of hydrogen cyanide (HCN), a stable neutral molecule.[2][3][8] Therefore, we can predict the following subsequent fragmentations:

-

The ion at m/z 145 ([M - CO2]+•) can lose HCN (27 Da) to yield a fragment at m/z 118 .

-

The ion at m/z 144 ([M - •COOH]+) can also lose HCN to produce a fragment at m/z 117 .

Additionally, the hydroxy group can lead to the loss of a carbon monoxide (CO) molecule (28 Da), a fragmentation pattern observed in hydroxy-substituted aromatic systems.[8] This could lead to fragments at:

-

m/z 117 from the m/z 145 ion.

-

m/z 116 from the m/z 144 ion.

Summary of Predicted EI Fragment Ions

| m/z | Proposed Assignment | Description |

| 189 | [M]+• | Molecular Ion |

| 145 | [M - CO2]+• | Loss of carbon dioxide |

| 144 | [M - •COOH]+ | Loss of the carboxyl radical |

| 118 | [M - CO2 - HCN]+• | Subsequent loss of hydrogen cyanide |

| 117 | [M - •COOH - HCN]+ or [M - CO2 - CO]+• | Subsequent loss of HCN or CO |

| 116 | [M - •COOH - CO]+ | Subsequent loss of carbon monoxide |

Visualizing the EI Fragmentation Pathway

Caption: Proposed EI fragmentation pathway for this compound.

Electrospray Ionization (ESI) Mass Spectrometry: A Softer Approach for Precursor Ion Analysis

Electrospray ionization is a soft ionization technique that typically results in the formation of protonated molecules ([M+H]+) or deprotonated molecules ([M-H]-) with minimal in-source fragmentation.[2] This makes it ideal for determining the molecular weight of the analyte and for tandem mass spectrometry (MS/MS) experiments, where a specific precursor ion is selected and fragmented through collision-induced dissociation (CID).

Proposed ESI-MS/MS Fragmentation Pathway (Positive Ion Mode)

In positive ion mode, this compound is expected to readily form a protonated molecule at m/z 190 ([M+H]+). When this precursor ion is subjected to CID, the fragmentation will be driven by the protonated functional groups. The primary fragmentation pathways for the related quinoline-2-carboxylic acid involve the loss of water (H2O) and carbon monoxide (CO).[2]

-

Loss of Water (H2O): The protonated carboxylic acid can easily lose a molecule of water (18 Da), leading to a fragment ion at m/z 172 .

-

Decarboxylation (Loss of CO2): Similar to EI, the loss of carbon dioxide (44 Da) is a likely fragmentation pathway, resulting in an ion at m/z 146 .

-

Sequential Loss of H2O and CO: Following the initial loss of water, the fragment at m/z 172 can subsequently lose a molecule of carbon monoxide (28 Da) to produce a fragment at m/z 144 . This sequential loss is a common fragmentation pattern for protonated carboxylic acids.

Summary of Predicted ESI-MS/MS Fragment Ions (Positive Mode)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Assignment | Description |

| 190 | 172 | [M+H - H2O]+ | Loss of water |

| 190 | 146 | [M+H - CO2]+ | Loss of carbon dioxide |

| 190 | 144 | [M+H - H2O - CO]+ | Sequential loss of water and carbon monoxide |

Visualizing the ESI-MS/MS Fragmentation Pathway

Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.

Experimental Protocol: Acquiring Mass Spectra

The following is a general protocol for the analysis of this compound using LC-MS. Optimization of these parameters may be necessary depending on the specific instrumentation and analytical goals.

Sample Preparation

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution with the initial mobile phase to a working concentration (e.g., 1-10 µg/mL) for direct infusion or LC-MS analysis.

Liquid Chromatography (LC) Parameters (for LC-MS)

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate the column. For example, 5% B to 95% B over 10 minutes.[2]

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.[2]

Mass Spectrometry (MS) Parameters

For ESI-MS/MS (Positive Ion Mode):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.[2]

-

Desolvation Temperature: 350-450°C.[2]

-

Desolvation Gas Flow: 600-800 L/hr.[2]

-

Cone Gas Flow: 50 L/hr.[2]

-

Collision Gas: Argon.

-

Collision Energy: A range of collision energies (e.g., 10-40 eV) should be tested to obtain optimal fragmentation.

For EI-MS (Direct Infusion or GC-MS):

-

Ionization Energy: 70 eV (standard).

-

Source Temperature: 200-250°C.

-

Mass Range: m/z 50-250.

Data Analysis

-

Acquire full scan mass spectra to identify the molecular ion ([M]+• for EI, [M+H]+ for ESI).

-

For ESI, perform product ion scans (MS/MS) on the precursor ion (m/z 190) to obtain the fragmentation pattern.

-

Compare the observed fragment ions with the proposed fragmentation pathways to confirm the identity of this compound.

Conclusion

The mass spectrometric fragmentation of this compound provides a wealth of structural information that is essential for its unambiguous identification and characterization. Under EI, the fragmentation is dominated by the loss of the carboxylic acid group followed by cleavages of the quinoline ring. In contrast, ESI-MS/MS of the protonated molecule primarily shows losses of water and carbon monoxide. By understanding these distinct fragmentation patterns, researchers and drug development professionals can leverage the power of mass spectrometry for confident analysis in a variety of applications. The methodologies and proposed pathways outlined in this guide offer a robust framework for the successful mass spectrometric analysis of this important compound.

References

-

Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790. [Link]

-

Fraenkel, G., Belford, R. L., & Yankwich, P. E. (1954). Decarboxylation of Malonic Acid in Quinoline and Related Media. Journal of the American Chemical Society, 76(1), 15-18. [Link]

-

Li, W., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 834. [Link]

-

Genedi, A. S., et al. (1991). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 45(2), 243-248. [Link]

-

Cohen, T., & Schambach, R. A. (1968). Copper-quinoline decarboxylation. Journal of the American Chemical Society, 90(12), 3402-3403. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Nörtemann, B., et al. (1993). This compound, a dead-end metabolite from the bacterial oxidation of 5-aminonaphthalene-2-sulfonic Acid. Applied and Environmental Microbiology, 59(6), 1898-1903. [Link]

-

Masike, K., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Chemistry Central Journal, 11(1), 29. [Link]

-

ChemHelp ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. [Link]

-

The Organic Chemistry Tutor. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]

-

Wang, J., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2023, 8868359. [Link]

-

Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]

-

Masike, K., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Chemistry Central Journal, 11, 29. [Link]

-

Török, B., et al. (2001). The pathways of the ESI mass fragmentation of the compounds 1-5. ResearchGate. [Link]

-

Janz, K., & Kaila, N. (2009). Bromodecarboxylation of quinoline salicylic acids: increasing the diversity of accessible substituted quinolines. The Journal of Organic Chemistry, 74(22), 8874-8877. [Link]

-

National Institute of Standards and Technology. (n.d.). Quinoline. NIST WebBook. [Link]

-

National Institute of Standards and Technology. (n.d.). Search for Species Data by Molecular Weight. NIST WebBook. [Link]

-

Clark, J. (2022). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. [Link]

-

National Institute of Standards and Technology. (n.d.). 8-Hydroxyquinoline-5-sulfonic acid. NIST WebBook. [Link]

-

National Institute of Standards and Technology. (n.d.). 8-Hydroxyquinoline. NIST WebBook. [Link]

-

National Institute of Standards and Technology. (n.d.). 8-Hydroxyquinoline. NIST WebBook. [Link]